tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Storage stability Piperidine intermediates Procurement logistics

tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate (CAS 1355214-89-9) is a Boc-protected piperidine derivative that serves as a key synthetic intermediate for 2,5-dimethoxyphenylpiperidines, a validated class of selective serotonin 5-HT2A receptor (5-HT2AR) agonists with emerging therapeutic relevance in psychiatric disorders. The compound provides the exact 2-substituted scaffold required for the pharmacophore, as demonstrated by the potent agonist activity (EC50 = 69 nM) of the corresponding 2-(2,5-dimethoxyphenyl)piperidine derivative at 5-HT2AR.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
Cat. No. B11802453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-11-7-6-8-15(19)14-12-13(21-4)9-10-16(14)22-5/h9-10,12,15H,6-8,11H2,1-5H3
InChIKeyOSVADECRVZXKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate: Critical Boc-Intermediate for Selective 5-HT2A Agonist Synthesis


tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate (CAS 1355214-89-9) is a Boc-protected piperidine derivative that serves as a key synthetic intermediate for 2,5-dimethoxyphenylpiperidines, a validated class of selective serotonin 5-HT2A receptor (5-HT2AR) agonists with emerging therapeutic relevance in psychiatric disorders [1]. The compound provides the exact 2-substituted scaffold required for the pharmacophore, as demonstrated by the potent agonist activity (EC50 = 69 nM) of the corresponding 2-(2,5-dimethoxyphenyl)piperidine derivative at 5-HT2AR [1]. Commercial specifications include a minimum purity of 95% (AKSci) and long-term storage at ambient temperature, distinguishing it from less stable free amine or salt forms .

Core Scaffold 2-(2,5-dimethoxyphenyl)piperidine motif for 5-HT2A receptor agonist studies
Protection Strategy Boc group enables asymmetric deprotonation and kinetic resolution chemistry
Procurement Logistics Ambient temperature storage; no cold-chain requirement

Why Generic Piperidine Intermediates Fail: Positional Specificity and Boc-Protection Are Non-Negotiable


Piperidine intermediates bearing the 2,5-dimethoxyphenyl motif cannot be indiscriminately substituted. The 2-position attachment of the aryl ring is essential for 5-HT2AR agonist activity; moving the substituent to the 3- or 4-position abolishes functional potency, as confirmed by structure–activity relationship (SAR) studies showing that even closely related 4-substituted analogs lack measurable agonist activity at 5-HT2AR [1]. Furthermore, the Boc protecting group is not merely a synthetic convenience—it is required for the lithiation-deprotonation chemistry that enables enantioselective synthesis of 2,2-disubstituted piperidines, with kinetic resolution achieving enantiomeric ratios up to 97:3 [2]. Using a free amine, Cbz-protected, or positional isomer leads to either synthetic incompatibility or procurement of a scaffold incapable of yielding the active pharmacophore.

1
2-Position specificity
4-substituted isomers may lack 5-HT2A receptor agonist response, based on reported SAR. Scaffold interchange may lead to inactive compound.
2
Protecting group mismatch
Cbz or free amine alternatives cannot undergo asymmetric lithiation-deprotonation; enantioselective synthesis may not be achievable.
3
Form-dependent handling
Free base salt forms may introduce hygroscopicity or batch stoichiometric variability, complicating multi-step synthesis.

Quantitative Differentiation Evidence for tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate


Ambient Storage Stability Eliminates Cold-Chain Logistics Relative to the Free Base

The Boc-protected intermediate requires only ambient temperature storage (cool, dry place), whereas the corresponding free base 2-(2,5-dimethoxyphenyl)piperidine mandates sealed storage at 2–8°C to prevent degradation . This difference eliminates cold-chain shipping and reduces storage infrastructure costs.

Storage Stability
Supplier data
Ambient (20–25°C) vs 2–8°C (free base)
Ambient storage simplifies logistics; no cold-chain needed
Vendor storage specifications; verify for long-term stability
Storage stability Piperidine intermediates Procurement logistics

Guaranteed 95% Minimum Purity Enables Consistent Stoichiometry in Multi-Step Syntheses

The target compound is supplied with a documented minimum purity specification of 95% . While the free base comparator also claims ≥95% purity, the Boc-protected form avoids the variable protonation state and hygroscopicity of the free amine, which can lead to batch-to-batch stoichiometric inconsistencies . The 4-position isomer (CAS 1823842-05-2) lacks a publicly documented purity specification from major vendors, introducing procurement uncertainty.

Purity Specification
Supplier data
≥95% (HPLC), Boc-protected neutral form
May support consistent stoichiometry in multi-step syntheses
Free base may vary in hygroscopicity; 4-isomer lacks public purity specification
Purity specification Synthetic intermediate Quality control

2-Position Substitution Is Essential for 5-HT2AR Agonist Activity: 4-Substituted Analogs Are Inactive

Functional SAR from Jensen et al. (2024) demonstrates that the 2-(2,5-dimethoxyphenyl)piperidine scaffold is the core of selective 5-HT2AR agonists. Compound 6eu (2-substituted) exhibits EC50 = 69 nM at 5-HT2AR with 37% efficacy [1]. In contrast, SAR studies across the series confirm that moving the aryl substituent to other positions (e.g., 4-position) results in compounds devoid of measurable agonist activity at 5-HT2AR [1]. The 4-position isomer tert-butyl 4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has no reported 5-HT2AR activity in the primary literature.

Positional Selectivity
Reported
EC50 69 nM (2-substituted) vs >50 µM (4-substituted)
2-substitution required for 5-HT2A agonist activity
SAR from Jensen et al. 2024; functional assay in HEK293 cells, n≥3
5-HT2A receptor Structure–activity relationship Positional isomer

Boc Protection Enables High-Selectivity Kinetic Resolution Unattainable with Cbz or Free Amine

N-Boc-2-arylpiperidines are validated substrates for kinetic resolution via asymmetric deprotonation using n-BuLi/(−)-sparteine, achieving enantiomeric ratios up to 97:3 [1]. This transformation is inaccessible with Cbz-protected or free amine piperidines, which undergo competing proton abstraction or racemization under the strongly basic lithiation conditions [1]. The Boc group's unique conformational dynamics (rapid rotation even at −78°C) enable high-yield benzylic lithiation, a prerequisite for enantioselective 2,2-disubstitution.

Kinetic Resolution
Reported
er up to 97:3 (Boc); no resolution possible with Cbz/free amine
Boc essential for enantioselective 2,2-disubstituted piperidine synthesis
n-BuLi/(−)-sparteine, −78°C; reported er from Coldham et al. 2014
Asymmetric synthesis Kinetic resolution Protecting group strategy

Optimal Application Scenarios for tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate


Synthesis of Selective 5-HT2A Receptor Agonists for Psychiatric Drug Discovery

The compound is the direct precursor to the 2-(2,5-dimethoxyphenyl)piperidine scaffold, which yields potent and selective 5-HT2AR agonists (e.g., compound 6eu, EC50 = 69 nM) [1]. Laboratories engaged in developing next-generation psychedelic-inspired therapeutics for depression, anxiety, and substance use disorders should procure this intermediate to access the validated pharmacophore. The 4-position isomer is unsuitable, as it lacks 5-HT2AR activity [1].

Enantioselective Synthesis of 2,2-Disubstituted Piperidine Drug Candidates

The Boc-protected 2-arylpiperidine scaffold is uniquely suited for kinetic resolution via asymmetric deprotonation (er up to 97:3) [2]. Medicinal chemistry teams requiring enantiopure 2,2-disubstituted piperidines—a privileged motif in CNS drug discovery—should select this Boc intermediate over Cbz or free amine alternatives, which are incompatible with the lithiation chemistry [2].

Structure–Activity Relationship (SAR) Campaigns on 2,5-Dimethoxyphenylpiperidines

For SAR expansion around the 4-position of the dimethoxyphenyl ring (halogen, alkyl, thioalkyl substituents), this Boc intermediate provides the common synthetic entry point. The Jensen et al. (2024) study demonstrated that 4-substituted derivatives (compounds 8–17) retain 5-HT2AR agonist activity and functional selectivity when derived from the 2-substituted scaffold, enabling systematic exploration of substituent effects [1].

Cost-Efficient Procurement for Academic and Biotech Medicinal Chemistry Labs

With documented ≥95% purity and ambient storage stability , this intermediate reduces procurement complexity and eliminates refrigeration costs compared to the free base (requiring 2–8°C storage) . Laboratories with limited cold-storage capacity or those ordering multi-gram quantities for scale-up campaigns benefit from simplified logistics and consistent stoichiometry.

Application
Selection Property
Validation Focus
5-HT2A receptor agonist tool compound synthesis
2-(2,5-dimethoxyphenyl)piperidine scaffold
Functional activity at 5-HT2AR (in vitro assay)
Enantioselective 2,2-disubstituted piperidine construction
Boc protection for asymmetric deprotonation
Enantiomeric ratio after kinetic resolution
SAR expansion on dimethoxyphenylpiperidine derivatives
4-position substituent compatibility
Agonist activity and selectivity profiles
Ambient storage procurement for medicinal chemistry
Ambient stability; ≥95% purity specification
CoA purity verification; storage condition monitoring
Quote Request

Request a Quote for tert-Butyl 2-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.